molecular formula C18H21N3O5S B6559844 methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021227-76-8

methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559844
CAS No.: 1021227-76-8
M. Wt: 391.4 g/mol
InChI Key: HMAMIJYXMBPUOY-UHFFFAOYSA-N
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Description

Methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.12019195 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[4-(morpholin-4-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiproliferative properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinazoline class, characterized by a unique combination of a tetrahydroquinazoline core and various substituents that enhance its biological activity. The presence of the morpholine group and the sulfanylidene moiety contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydroquinazoline derivatives. For instance, a series of compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0250.050
Enterobacter cloacae0.0040.008

These findings suggest that the compound exhibits superior efficacy compared to traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. In a study evaluating similar tetrahydroquinazoline derivatives, it was found that they inhibited cell proliferation and induced apoptosis in colorectal cancer cells (HCT116) through mechanisms involving oxidative stress and modulation of key signaling pathways such as PI3K/AKT/mTOR .

Case Study: HCT116 Cell Line

In vitro experiments demonstrated that compounds with structural similarities to this compound exhibited:

  • Inhibition of Colony Formation : Reduced ability of cancer cells to form colonies.
  • Induction of Autophagy : Triggered cellular pathways leading to autophagy.

These effects were linked to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels within cells .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The presence of specific functional groups allows for effective binding to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to cell death through apoptosis.
  • Signaling Pathway Modulation : It has been shown to interfere with critical signaling pathways that regulate cell growth and survival.

Properties

IUPAC Name

methyl 3-(4-morpholin-4-yl-4-oxobutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-17(24)12-4-5-13-14(11-12)19-18(27)21(16(13)23)6-2-3-15(22)20-7-9-26-10-8-20/h4-5,11H,2-3,6-10H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMIJYXMBPUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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